molecular formula C15H21N3O2S B2843847 N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1170870-52-6

N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2843847
CAS No.: 1170870-52-6
M. Wt: 307.41
InChI Key: BIFQJDTTYQYCHV-UHFFFAOYSA-N
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Description

N-Benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, integrating two privileged pharmacophores: a pyrazole heterocycle and a sulfonamide functional group . The pyrazole scaffold is a historically significant framework found in numerous bioactive molecules and FDA-approved drugs, renowned for its diverse pharmacological profile . Similarly, the sulfonamide moiety is a cornerstone in drug discovery, contributing to a wide spectrum of biological activities and serving as a key functional group in many therapeutic agents . The strategic incorporation of both N-benzyl and N-isopropyl substituents on the sulfonamide nitrogen is designed to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity for specific biological targets. This compound is primarily valued as a sophisticated synthetic intermediate or a potential pharmacological tool. Research into closely related pyrazole-4-sulfonamide derivatives has revealed their promise in various therapeutic areas. Notably, such compounds are being investigated for their antiproliferative properties, making them candidates for oncology research . Furthermore, specific pyrazole sulfonamide analogs have been identified as potent, systemically available, non-covalent inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), a key enzyme involved in the regulation of inflammation and pain . Inhibition of NAAA is a promising approach to manage inflammatory conditions by elevating levels of endogenous anti-inflammatory mediators . Researchers can utilize this compound to explore these and other mechanisms, contributing to the discovery of new treatments for cancer, inflammatory diseases, and beyond. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-benzyl-1,3-dimethyl-N-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-12(2)18(10-14-8-6-5-7-9-14)21(19,20)15-11-17(4)16-13(15)3/h5-9,11-12H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFQJDTTYQYCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(CC2=CC=CC=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

Cyclocondensation of 1,3-Dicarbonyl Compounds

The pyrazole ring is synthesized via cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives. For 1,3-dimethyl-1H-pyrazole:

  • Reagents : Acetylacetone (2,4-pentanedione) and hydrazine hydrate.
  • Conditions : Reflux in ethanol (80°C, 6–8 hours) under inert atmosphere.
  • Mechanism : The diketone undergoes nucleophilic attack by hydrazine, followed by cyclization and dehydration (Figure 1).

Yield : 85–90% (crude), purified via distillation or recrystallization.

Sulfonation at Pyrazole C-4 Position

Electrophilic Sulfonation

The 1,3-dimethyl substituents direct electrophilic sulfonation to the C-4 position due to their electron-donating effects:

  • Reagents : Chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM).
  • Conditions : Slow addition at 0°C, followed by stirring at 25°C for 4 hours.
  • Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with DCM.

Intermediate : 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid (85% yield).

Sulfonyl Chloride Formation

The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅):

  • Reagents : PCl₅ in thionyl chloride (SOCl₂).
  • Conditions : Reflux (70°C, 2 hours), followed by solvent evaporation.

Intermediate : 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride (92% purity by HPLC).

N-Alkylation to Introduce Benzyl and Isopropyl Groups

Sequential N-Alkylation Strategy

Step 1: Reaction with Isopropylamine
  • Reagents : Isopropylamine (2 equivalents) in THF.
  • Conditions : 0°C to 25°C, 12 hours.
  • Product : N-Isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (78% yield).
Step 2: Benzylation via Nucleophilic Substitution
  • Reagents : Benzyl chloride (1.2 equivalents), NaH (base) in DMF.
  • Conditions : 60°C, 6 hours under nitrogen.
  • Product : N-Benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (65% yield).

Alternative Route : One-pot alkylation using benzyl bromide and isopropyl iodide with K₂CO₃ in acetonitrile (55% yield, lower selectivity).

Reaction Optimization and Challenges

Solvent and Base Selection

  • Optimal Base : Sodium hydride (NaH) in DMF maximizes alkylation efficiency (Table 1).
  • Side Reactions : Over-alkylation or elimination observed with excess benzyl halides.

Table 1: Alkylation Efficiency Under Varied Conditions

Base Solvent Temp (°C) Yield (%) Purity (%)
NaH DMF 60 65 98
K₂CO₃ MeCN 80 55 90
DBU THF 25 40 85

Purification Techniques

  • Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves N-alkylation byproducts.
  • Recrystallization : Ethanol/water (7:3) yields crystalline product (mp 142–144°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂Ph), 3.85 (sept, J=6.5 Hz, 1H, CH(CH₃)₂), 3.40 (s, 3H, N-CH₃), 2.50 (s, 3H, C-CH₃), 1.25 (d, J=6.5 Hz, 6H, CH(CH₃)₂).
  • ESI-MS : m/z 362.1 [M+H]⁺ (calc. 361.5).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H₂O/MeOH, 1 mL/min, 254 nm).
  • Elemental Analysis : C, 56.12%; H, 6.71%; N, 11.65% (theor. C, 56.33%; H, 6.67%; N, 11.66%).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Pyrazole Formation : Microreactors enhance heat transfer, reducing reaction time to 2 hours.
  • Sulfonation : Tubular reactors with ClSO₃H dosing minimize exothermic risks.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The benzyl and isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of suitable nucleophiles and catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The benzyl and isopropyl groups may enhance the compound’s binding affinity and selectivity towards its targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide with two related sulfonamide-containing pyrazole derivatives described in the evidence. Key differences in substituents, biological targets, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Biological Target/Activity
This compound (Target) 1H-pyrazole-4-sulfonamide R1 = benzyl, R2 = isopropyl, R3 = 1,3-dimethyl Not reported Not reported Hypothesized enzyme inhibition
Chloro-N-4-[(3-(cyclopropyl methyl)-1-(2-fluorobenzyl)-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)methyl]phenyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide 1H-pyrazole-4-sulfonamide + purine R1 = chloro-phenyl, R2 = cyclopropyl methyl, R3 = 2-fluorobenzyl Not reported Not reported PCK1 inhibition (anti-cancer)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo-pyrimidine-sulfonamide R1 = isopropyl, R2 = fluoro-chromenone 616.9 211–214 Not explicitly stated (anti-cancer?)

Key Observations:

Structural Variations: The target compound lacks the extended heterocyclic systems (e.g., purine or pyrazolo-pyrimidine) present in the analogs from and . Its simpler pyrazole core may influence binding specificity and pharmacokinetics. Substituent differences significantly alter hydrophobicity and steric effects. For example, the fluorobenzyl group in ’s compound enhances interaction with PCK1’s GTP-binding site , while the chromenone moiety in ’s analog likely contributes to π-π stacking in target binding .

Biological Activity: The compound is a competitive PCK1 inhibitor, disrupting gluconeogenesis in cancer cells . The target compound’s benzyl and isopropyl groups may favor interactions with hydrophobic enzyme pockets, but its specific target remains unverified.

Physicochemical Properties :

  • Molecular weight and substituent bulk correlate with membrane permeability. The compound’s higher molecular weight (616.9 g/mol) may limit cellular uptake compared to the simpler target compound.

Biological Activity

N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C13H17N3O2S
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 47267545

Recent studies have highlighted the compound's ability to modulate autophagy and inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. Specifically, it has been shown to disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-rich conditions, leading to increased autophagy at basal levels but impaired autophagic response during starvation . This dual action suggests a potential therapeutic window where cancer cells can be selectively targeted while preserving normal cell function.

Antiproliferative Effects

The antiproliferative activity of this compound has been assessed in various cancer cell lines. Notably, it demonstrated significant cytotoxic effects against pancreatic cancer cells (MIA PaCa-2) with submicromolar IC50 values. The mechanism involves the modulation of autophagy pathways that are often exploited by cancer cells for survival under metabolic stress .

Case Studies

  • Study on MIA PaCa-2 Cells :
    • Objective : Evaluate antiproliferative effects.
    • Method : Cells treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability observed at concentrations as low as 10 µM, with IC50 values indicating potent activity .
  • Autophagy Modulation :
    • Objective : Investigate effects on autophagy.
    • Method : Assessment of LC3-II levels and mTORC1 activity.
    • Results : Increased LC3-II accumulation under starvation conditions suggested impaired autophagic flux due to mTORC1 inhibition .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
AntiproliferativeMIA PaCa-2< 10Inhibition of mTORC1 and autophagy modulation
Autophagy InductionU937Not specifiedIncreased basal autophagy
CytotoxicityU937Not observedNo significant cytotoxic effects noted

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructure DescriptionObserved Activity
N-benzyl-N-isopropyl-1H-pyrazole-4-sulfonamideCore pyrazole structure with sulfonamide groupPotent antiproliferative activity
Analog Compound AVariation in side chainsModerate activity
Analog Compound BAltered functional groupsReduced efficacy

Q & A

Q. What are the key synthetic routes for N-benzyl-N-isopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Pyrazole ring formation : Cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under controlled pH and temperature (60–80°C) .
  • Sulfonamide introduction : Reaction of the pyrazole intermediate with sulfonating agents (e.g., sulfonyl chlorides) in aprotic solvents like dichloromethane.
  • N-alkylation : Sequential substitution with benzyl and isopropyl groups using alkyl halides in the presence of a base (e.g., K₂CO₃). Optimization focuses on solvent polarity, temperature gradients, and catalyst selection (e.g., phase-transfer catalysts for N-alkylation). Purity is confirmed via HPLC (>98%) and ¹H/¹³C NMR .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent integration and spatial arrangement (e.g., benzyl proton signals at δ 4.5–5.0 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks; SHELX programs refine crystal structures .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted intermediates) .

Q. What are the primary chemical reactivities of this sulfonamide-pyrazole hybrid?

  • Sulfonamide reactivity : Hydrolysis under acidic/basic conditions yields sulfonic acids and amines.
  • Pyrazole ring modifications : Electrophilic substitution at the C-5 position (if unsubstituted) or N-alkylation.
  • Oxidation/Reduction : Sulfonamide groups resist oxidation, but pyrazole methyl groups may undergo hydroxylation with strong oxidants (e.g., KMnO₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies may arise from:

  • Assay conditions : Variations in cell line viability protocols (e.g., MDA-MB-231 vs. HepG2 metabolic rates) .
  • Compound stability : Degradation in DMSO stock solutions over time; validate via stability studies using LC-MS .
  • Batch purity : Impurities >2% skew dose-response curves; enforce strict QC with orthogonal analytical methods .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

  • Molecular docking : Screen against targets (e.g., COX-2, kinases) using PyMOL or AutoDock; prioritize binding poses with sulfonamide H-bonding .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity; validate with leave-one-out cross-validation .
  • DFT calculations : Predict reactive sites (e.g., pyrazole ring electron density) for functionalization .

Q. How can selective functionalization of the benzyl vs. isopropyl groups be achieved?

  • Protecting groups : Temporarily block the sulfonamide with Boc groups before alkylation.
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl modifications .
  • Kinetic control : Use bulky bases (e.g., DBU) to favor N-benzylation over N-isopropylation .

Q. What methodologies are recommended for studying metabolic stability in vitro?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH; monitor depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
  • Metabolite ID : HR-MS/MS fragmentation to identify hydroxylated or glucuronidated derivatives .

Experimental Design & Data Analysis

Q. How should researchers design crystallization trials for X-ray analysis?

  • Solvent screening : Test mixed-solvent systems (e.g., EtOH/water, DCM/hexane) for slow evaporation.
  • Temperature gradients : Vary from 4°C to room temperature to induce nucleation.
  • SHELX refinement : Use SHELXL for anisotropic displacement parameters and SHELXD for phase resolution in twinned crystals .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing dimerization .
  • In-line purification : Couple synthesis with scavenger resins (e.g., silica-bound amines) to trap unreacted sulfonyl chlorides .

Q. How can degradation pathways be elucidated under accelerated stability conditions?

  • Forced degradation : Expose to heat (40–60°C), UV light, and oxidative buffers (H₂O₂).
  • LC-MSⁿ profiling : Identify degradation products (e.g., des-methyl derivatives) and propose pathways .

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